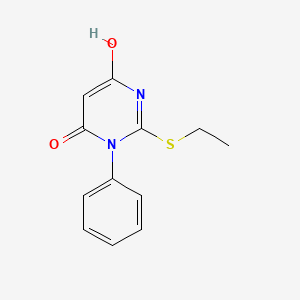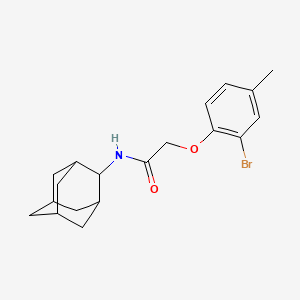![molecular formula C15H16F3NO B6010691 (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6010691.png)
(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, also known as FMA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. FMA-1 is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that plays a role in modulating dopaminergic and serotonergic neurotransmission in the brain.
Mécanisme D'action
(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine acts as a selective agonist of TAAR1, which is expressed in various regions of the brain such as the prefrontal cortex, striatum, and hippocampus. TAAR1 activation by this compound leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of intracellular signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, motivation, and cognition. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neurogenesis and synaptic plasticity. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has several advantages as a research tool, including its high selectivity and potency for TAAR1, its ability to modulate dopaminergic and serotonergic neurotransmission, and its potential therapeutic applications in neurological disorders. However, this compound also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, including the investigation of its potential therapeutic applications in neurological disorders such as schizophrenia, depression, and drug addiction. Further studies are also needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to identify potential drug targets for the treatment of neurodegenerative diseases. In addition, the development of more selective and potent TAAR1 agonists may lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine involves several steps, starting with the reaction of 2-furylmethylamine with 3-(trifluoromethyl)phenylacetic acid to form the corresponding amide. This amide is then reduced with lithium aluminum hydride to give the primary amine, which is further reacted with 1-methyl-2-(bromomethyl)benzene to obtain this compound. The purity and yield of this compound can be improved by using chromatographic techniques such as high-performance liquid chromatography.
Applications De Recherche Scientifique
(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and drug addiction. Studies have shown that TAAR1 agonists such as this compound can modulate the activity of dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, motivation, and reward. This compound has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c1-11(19-10-14-6-3-7-20-14)8-12-4-2-5-13(9-12)15(16,17)18/h2-7,9,11,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYCMYJLOBWZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010611.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B6010616.png)
![4-(3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6010617.png)

![3-methyl-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6010627.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B6010641.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B6010644.png)

![[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6010650.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6010664.png)
![5-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6010669.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)

![N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6010705.png)
